molecular formula C18H15N3O2S B2943023 N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797860-69-5

N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2943023
CAS No.: 1797860-69-5
M. Wt: 337.4
InChI Key: JBLJCXULUXQTIQ-UHFFFAOYSA-N
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Description

N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a thiazole ring substituted with a cyclopropyl group at the 4-position and a pyridinyloxy moiety at the 3-position of the benzamide core. The compound’s structural complexity—combining aromatic, heterocyclic, and small aliphatic substituents—suggests tailored physicochemical properties, such as enhanced lipophilicity or binding specificity, compared to simpler analogs.

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17(21-18-20-15(11-24-18)12-7-8-12)13-4-3-5-14(10-13)23-16-6-1-2-9-19-16/h1-6,9-12H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLJCXULUXQTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a cyclopropylamine and a thioamide, the thiazole ring can be formed through a cyclization reaction.

    Coupling with Pyridin-2-yloxy Group: The thiazole intermediate can then be coupled with a pyridin-2-yloxy group using a suitable coupling reagent such as EDCI or DCC.

    Formation of Benzamide: Finally, the benzamide moiety can be introduced through an amide coupling reaction with 3-(pyridin-2-yloxy)benzoic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

The provided evidence highlights structurally related benzamide compounds (e.g., compounds 9–12 in ), which share a benzamide scaffold but differ in substituents. Below is a comparative analysis of key structural and functional features:

Table 1: Structural Comparison of N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide and Analogues

Compound Name Core Structure Substituent at Benzamide 3-Position Thiazole/Other Heterocycle Alkyl/Ether Chain
This compound Benzamide Pyridin-2-yloxy 4-cyclopropylthiazole None
N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide Benzamide 4-Butoxyphenyl None Butoxy chain
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl} benzamide Benzamide 4-(2-methylpropoxy)phenyl None Branched isobutoxy chain
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide Benzamide 4-Pentyloxyphenyl None Pentyloxy chain

Key Observations:

Heterocyclic vs. This difference likely impacts membrane permeability and target engagement .

Chain Length and Branching :

  • Compounds 9–12 feature linear or branched alkoxy chains (e.g., butoxy, pentyloxy), which increase hydrophobicity and may influence bioavailability. In contrast, the target compound lacks such chains, suggesting a balance between hydrophilicity and lipophilicity.

Stereochemical Complexity: Compounds 9–12 include stereogenic centers (e.g., (2S)-configured amino alcohol moieties), which are absent in the target compound. This difference could affect enantioselective interactions with biological targets .

Research Findings and Implications

  • Structural Determination: The SHELX software suite () is widely used for crystallographic analysis of small molecules like benzamides.
  • Bioactivity Trends : Alkoxy-substituted benzamides (e.g., compounds 9–12) are often explored for their surfactant-like properties or as enzyme inhibitors. The target compound’s thiazole and pyridine groups suggest a divergent mechanism, possibly targeting kinases or inflammatory pathways.

Biological Activity

N-(4-cyclopropylthiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This compound belongs to a class of benzamide derivatives, which have been extensively studied for their diverse biological properties, including insecticidal and fungicidal activities.

1. Insecticidal Activity

Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant insecticidal properties. For instance, a series of novel benzamides were synthesized and evaluated for their larvicidal activities against mosquito larvae. One particular compound demonstrated a larvicidal activity of 100% at a concentration of 10 mg/L, with sustained activity of 40% even at lower concentrations (1 mg/L) .

2. Fungicidal Activity

In addition to insecticidal properties, this compound has shown promising fungicidal activity. In laboratory assays, several benzamide derivatives were tested against various fungal pathogens. Notably, one compound exhibited an inhibitory activity of 90.5% against Botrytis cinerea, outperforming the standard fungicide fluxapyroxad, which had an inhibitory rate of 63.6% . The effective concentration (EC50) values for various compounds were reported, indicating strong potential for agricultural applications.

3. Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives can often be correlated with their structural features. The presence of specific substituents on the benzene ring significantly influences the efficacy against pests and pathogens. For example, modifications such as halogen substitutions or variations in the pyridine moiety can enhance biological activity .

Research Findings Summary Table

CompoundActivity TypeConcentrationActivity (%)Reference
Compound 7aLarvicidal10 mg/L100%
Compound 7hFungicidal50 mg/L90.5% (vs Botrytis cinerea)
FluxapyroxadFungicidalN/A63.6% (vs Botrytis cinerea)

Case Study 1: Synthesis and Evaluation

A study conducted by Xu et al. synthesized a series of benzamides substituted with pyridine-linked oxadiazoles and evaluated their biological activities. The results showed that many compounds had good larvicidal and fungicidal activities, with specific compounds achieving over 80% inhibition against multiple fungal strains . This research highlights the potential of modifying existing benzamide structures to enhance their efficacy.

Case Study 2: Comparative Analysis

In another comparative study, various benzamide derivatives were tested against common agricultural pests and pathogens. The results indicated that certain structural modifications led to improved performance in both insecticidal and fungicidal assays. This suggests that this compound may be optimized further to maximize its biological activity .

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